N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine
Overview
Description
Chlorantraniliprole is a broad-spectrum insecticide with a low aqueous solubility and a low volatility . It is highly persistent in the environment .
Molecular Structure Analysis
The molecular formula of chlorantraniliprole is C18H14BrCl2N5O2 . Its structural formula shows the arrangement of atoms and the chemical bonds between them .Physical And Chemical Properties Analysis
Chlorantraniliprole has a molecular weight of 483.15 g/mole . It has a low aqueous solubility and a low volatility .Scientific Research Applications
Kinetics and Reaction Mechanisms
- Kinetic Study of Chlorine Transfer : Research on the kinetics of chlorine transfer from N-chlorosuccinimide to amino compounds, including 2-methylalanine, has been conducted. This study is significant for understanding the reaction mechanisms involving N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine and similar compounds (Antelo et al., 1997).
Synthesis and Antimicrobial Properties
- Synthesis of Pyridine-Bridged Schiff Bases : A study on the synthesis of Schiff's bases starting from pyridine derivatives, including 2-methylalanine, highlights the potential of these compounds as antimicrobial agents (Al-Omar & Amr, 2010).
Novel Synthesis Strategies
- Synthesis of Heteroannulated Pyridinones : Research has been conducted on the synthesis of heteroannulated pyridinones from dehydroamino acid derivatives, including N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine. This work is crucial for developing new strategies in organic synthesis (Queiroz et al., 2008).
Bacterial Metabolism Studies
- Bacterial Metabolism of 2-Methylalanine : Investigations into the bacterial metabolism of 2-methylalanine, a component of N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine, provide insights into bacterial adaptive enzyme systems and their metabolizing capabilities (Aaslestad & Larson, 1964).
Peptide Synthesis Research
- Peptides Derived from Alpha-Methylalanine : A study on the synthesis of peptides derived from alpha-methylalanine, including analogs of 2-methylalanine, adds to our understanding of peptide synthesis and the challenges involved due to steric hindrance (Leplawy et al., 1960).
RNA Methylation Studies
- Methylation of RNA Purine Bases by Methyl Radicals : Research into the methylation of RNA purine bases by methyl radicals, including interactions with 2-methylalanine, has implications for understanding DNA and RNA interactions at a molecular level (Kang et al., 1993).
Synthesis of N-Alkyl-4-chloro-2-pyridine Carboxamide
- Synthesis of N-Alkyl-4-chloro-2-pyridine Carboxamide : A study on the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides, related to N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine, provides insights into the formation of these compounds and their potential applications (Qing-cai, 2011).
Safety And Hazards
properties
IUPAC Name |
2-[(4-chloropyridine-2-carbonyl)amino]-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c1-10(2,9(15)16)13-8(14)7-5-6(11)3-4-12-7/h3-5H,1-2H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZGPYQITPSXGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C1=NC=CC(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301229860 | |
Record name | N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301229860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine | |
CAS RN |
1220031-50-4 | |
Record name | N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220031-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301229860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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